molecular formula C28H22F5N5O B4740597 4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

Cat. No.: B4740597
M. Wt: 539.5 g/mol
InChI Key: SBYGIHTXTIKMKH-UHFFFAOYSA-N
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Description

4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents such as difluoromethyl, dimethylphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl and trifluoromethyl groups through various chemical reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methyl groups makes it susceptible to oxidation reactions, potentially forming corresponding alcohols or ketones.

    Reduction: The aromatic rings and substituents can undergo reduction reactions under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER include other pyrazolo[3,4-b]pyridine derivatives and compounds with similar substituents. These compounds may share some chemical and biological properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.

References

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F5N5O/c1-14-5-6-18(11-15(14)2)21-12-20(25(29)30)24-16(3)37-38(26(24)34-21)27-35-22(13-23(36-27)28(31,32)33)17-7-9-19(39-4)10-8-17/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYGIHTXTIKMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=NN3C4=NC(=CC(=N4)C(F)(F)F)C5=CC=C(C=C5)OC)C)C(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-6-(TRIFLUOROMETHYL)-4-PYRIMIDINYL]PHENYL METHYL ETHER

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